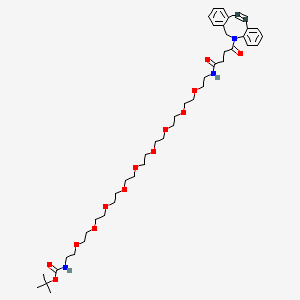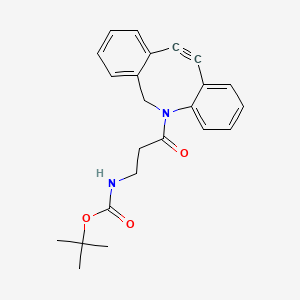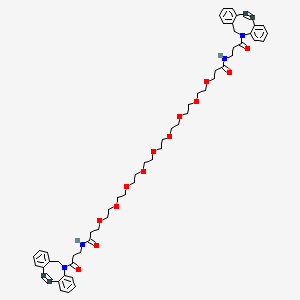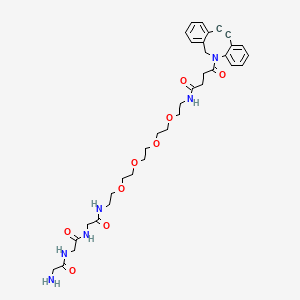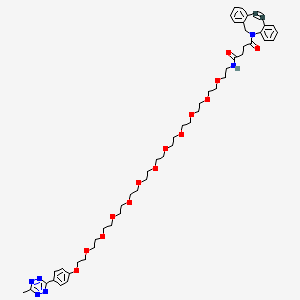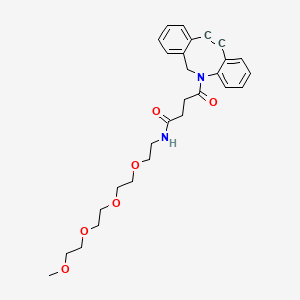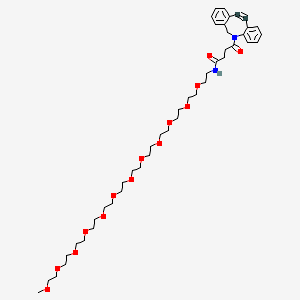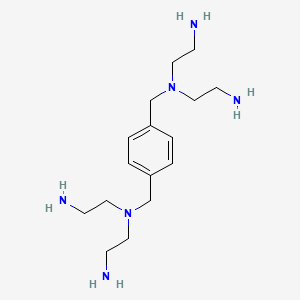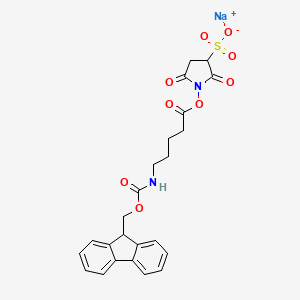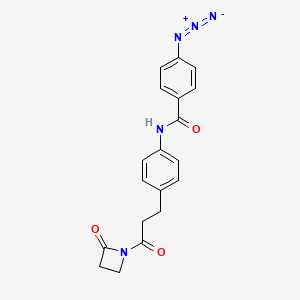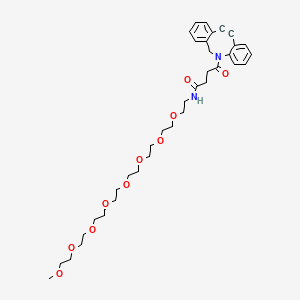
m-PEG8-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG8-DBCO, also known as 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide, is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in click chemistry due to its dibenzocyclooctyne (DBCO) group, which allows for copper-free cycloaddition reactions with azides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-DBCO involves the conjugation of a polyethylene glycol chain with a dibenzocyclooctyne moiety. The process typically includes the following steps:
Activation of Polyethylene Glycol: The polyethylene glycol chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with DBCO: The activated polyethylene glycol is then reacted with a dibenzocyclooctyne derivative under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
m-PEG8-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications where copper ions could be detrimental .
Common Reagents and Conditions
Reagents: Azide-containing compounds are the primary reagents used in reactions with this compound.
Major Products
The major products formed from reactions involving this compound are triazole-linked conjugates. These products are stable and can be used in various applications, including bioconjugation and drug delivery .
Aplicaciones Científicas De Investigación
m-PEG8-DBCO has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules through click chemistry.
Medicine: Employed in the development of targeted therapies and drug delivery systems.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of m-PEG8-DBCO involves its ability to undergo SPAAC reactions with azide-containing molecules. This reaction forms a stable triazole linkage, which can be used to connect various functional groups or biomolecules. The polyethylene glycol chain provides solubility and flexibility, while the DBCO moiety ensures efficient and specific conjugation .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG10-acid: Another polyethylene glycol-based linker with a terminal alkyne group, used for copper-catalyzed click chemistry.
DBCO-PEG8-Maleimide: Contains a maleimide group for thiol conjugation, used in bioconjugation applications.
DBCO-PEG8-amine TFA salt: Features an amine functional group, used in pharmaceutical research.
Uniqueness
m-PEG8-DBCO is unique due to its ability to perform copper-free click chemistry, making it highly suitable for biological applications where copper ions could interfere with cellular processes. Its polyethylene glycol chain also provides enhanced solubility and biocompatibility .
Propiedades
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N2O10/c1-41-16-17-43-20-21-45-24-25-47-28-29-48-27-26-46-23-22-44-19-18-42-15-14-37-35(39)12-13-36(40)38-30-33-8-3-2-6-31(33)10-11-32-7-4-5-9-34(32)38/h2-9H,12-30H2,1H3,(H,37,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNRUJGRVFXMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)
